molecular formula C9H9BrF2O B1439748 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene CAS No. 1017779-51-9

2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene

Cat. No. B1439748
M. Wt: 251.07 g/mol
InChI Key: FLUSMXIXICUDDW-UHFFFAOYSA-N
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Description

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used in organic synthesis as alkylating agents . The presence of the bromine atom makes these compounds highly reactive, as it can be easily replaced by other groups in a nucleophilic substitution reaction .


Synthesis Analysis

The synthesis of bromomethyl compounds often involves the reaction of a suitable precursor with a brominating agent . For example, bromomethane can be produced industrially by treating methanol with bromine in the presence of sulfur or hydrogen sulfide .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds is typically characterized by the presence of a bromomethyl group attached to a larger organic structure. The exact structure will depend on the specific compound .


Chemical Reactions Analysis

Bromomethyl compounds are often used in organic synthesis due to their high reactivity. They can undergo a variety of reactions, including nucleophilic substitution and elimination reactions .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The compound has been analyzed for its molecular structure and packing behavior, particularly in the context of its crystal structures. Research has shown that different supramolecular interactions are mediated by Br atoms, affecting the distances between adjacent aromatic moieties. Such studies are fundamental in understanding the intermolecular forces and structural properties of chemical compounds, which are crucial in material science and pharmaceuticals (Nestler, Schwarzer, & Gruber, 2018).

Functionalization of Indole C-H Bonds

2-Arylbenzoic acids, including derivatives of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene, have been explored as proton shuttles in the direct arylation of indoles with bromobenzenes. This research has implications in organic chemistry, particularly in developing new methods for bond formation which is a crucial aspect in the synthesis of complex molecules (Pi et al., 2018).

Development of High-Performance Polymer Solar Cells

The compound has been utilized in the field of renewable energy, specifically in enhancing the performance of polymer solar cells. The addition of certain derivatives of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene to [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) resulted in increased power conversion efficiency, open circuit voltage, and short-circuit current, demonstrating the compound's potential in improving solar energy conversion technologies (Jin et al., 2016).

High-Temperature Proton Exchange Membrane Fuel Cells

In another study, derivatives of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene were used to covalently crosslink polybenzimidazole (PBI) membranes for high-temperature proton exchange membrane fuel cells. This research highlights the compound's role in enhancing the mechanical strength and chemical stability of membranes used in fuel cells, which is crucial for the efficiency and durability of these energy systems (Yang et al., 2018).

Safety And Hazards

Bromomethyl compounds can be hazardous due to their high reactivity. They can cause skin and eye irritation, and inhalation can lead to respiratory irritation .

properties

IUPAC Name

2-(bromomethyl)-5-ethoxy-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-13-6-3-8(11)7(5-10)9(12)4-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUSMXIXICUDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674012
Record name 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene

CAS RN

1017779-51-9
Record name 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Amalina, A Bennett, H Whalley… - Royal Society …, 2021 - royalsocietypublishing.org
Bub1 is a serine/threonine kinase proposed to function centrally in mitotic chromosome alignment and the spindle assembly checkpoint (SAC); however, its role remains controversial. …
Number of citations: 1 royalsocietypublishing.org

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